molecular formula C21H23F3N4O2 B2726112 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2194847-46-4

1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2726112
CAS No.: 2194847-46-4
M. Wt: 420.436
InChI Key: HSZKUNMPXKFSML-UHFFFAOYSA-N
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Description

The compound 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a heterocyclic molecule featuring a fused dihydropyrido-pyrimidine core substituted with a morpholino group and a propanone side chain linked to a trifluoromethylphenyl moiety. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)17-6-3-15(4-7-17)5-8-18(29)28-9-1-2-16-14-25-20(26-19(16)28)27-10-12-30-13-11-27/h3-4,6-7,14H,1-2,5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZKUNMPXKFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic synthesis. Starting with pyrimidine and morpholine derivatives, the process involves careful control of reaction conditions, such as temperature and pH, to ensure the successful formation of the desired compound. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under specific catalytic conditions.

Industrial Production Methods: : Industrial production scales up the laboratory synthesis process, often utilizing continuous flow techniques for better efficiency and yield. These methods ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions:

  • Oxidation: : Often achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typically used to reduce this compound, often leading to the corresponding alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the phenyl ring or the pyrimidine core, often involving halogenation or nitration reagents.

Major Products: : Depending on the reaction conditions and reagents, the major products can range from alcohols and ketones to various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has shown promise in various fields:

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibition of cancer cell proliferation. For instance, derivatives targeting cyclin-dependent kinases have demonstrated significant antitumor effects in vitro .

Enzyme Inhibition

  • Cyclin-dependent Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cell cycle regulation, potentially leading to novel cancer therapies .

Biochemical Probes

  • Targeting Biological Receptors : The unique structure allows for the exploration of interactions with various biological receptors and enzymes, making it a valuable tool in biochemical assays .

Case Studies

Several studies illustrate the potential applications of this compound:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer properties. The results indicated that certain compounds exhibited significant growth inhibition in various cancer cell lines, suggesting that this compound could have similar effects .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that compounds with similar morpholino and pyrimidine structures effectively modulated enzyme activity related to metabolic pathways, indicating potential therapeutic uses in metabolic disorders .

Mechanism of Action

This compound's biological activity often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates, while the morpholine group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The trifluoromethyl group further modulates the compound's pharmacokinetic properties, improving bioavailability and metabolic stability.

Comparison with Similar Compounds

Key Differences:

Parameter Target Compound Example 37
Core Structure Dihydropyrido[2,3-d]pyrimidine (partially saturated) Pyrazolo[3,4-d]pyrimidine (fully aromatic)
Substituents Propanone-linked trifluoromethylphenyl Ethyl-linked fluorophenyl chromenone
Synthetic Yield Not reported 18% (low yield, indicative of challenging synthesis)
Hypothetical Solubility Higher lipophilicity (CF₃ group) Moderate solubility (chromenone’s ketone may enhance polarity)

Pharmacological and Computational Insights

  • Computational docking studies using tools like AutoDock Vina could predict differences in binding modes and affinity.
  • Metabolic Stability : The trifluoromethyl group in the target compound is less prone to oxidative metabolism than the fluorophenyl group in Example 37, which may translate to a longer half-life in vivo.

Crystallographic and Structural Analysis

Crystallographic data for such compounds are often resolved using SHELX software , which aids in elucidating conformational details critical for structure-activity relationships (SAR). For instance, the dihydro-pyrido ring’s saturation might induce planarization, affecting π-stacking interactions in target binding pockets.

Biological Activity

1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This class is known for its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology. The compound's unique structural features may confer specific biological activities that warrant detailed investigation.

Structural Characteristics

The compound features a morpholino group and a trifluoromethyl-substituted phenyl ring, which are critical for its biological interactions. The structural formula can be represented as follows:

C18H20F3N5O\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_5\text{O}

Biological Activity Overview

Research indicates that compounds similar to this pyrido[2,3-d]pyrimidine derivative exhibit significant biological activities, including:

  • Anticancer Activity : Inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression, have shown promise in preclinical studies. The compound may interact with Plk1 or related pathways, leading to apoptosis in cancer cells .
  • Neuroprotective Effects : Some derivatives of pyrido[2,3-d]pyrimidines have been investigated for their neuroprotective properties against neurotoxicity induced by oxidative stress .

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For instance, the inhibition of Plk1 could lead to disrupted mitotic processes in cancer cells, effectively reducing tumor growth .

Case Study: Inhibition of Polo-like Kinase 1

A study identified a novel scaffold for inhibitors of Plk1, demonstrating that modifications to the pyrido[2,3-d]pyrimidine structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells. This scaffold showed a greater than ten-fold increase in inhibitory activity compared to previously characterized inhibitors .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various related compounds within the pyrido[2,3-d]pyrimidine class:

Compound NameStructural FeaturesBiological Activity
4-Methylpyrido[2,3-d]pyrimidinoneMethyl group on pyridineAnticancer activity
2-Amino-thieno[2,3-d]pyrimidineThieno ring systemAntimicrobial properties
6-Methylthio-pyrido[2,3-d]pyrimidinoneMethylthio group on pyridineKinase inhibition

Research Findings

Recent studies have indicated that modifications to the basic structure of pyrido[2,3-d]pyrimidines can lead to enhanced biological activity. Notably:

  • In vitro Studies : Various analogs have been synthesized and tested for their ability to inhibit kinase activity. Compounds with specific substitutions demonstrated improved efficacy against cancer cell lines .
  • Molecular Docking Studies : Computational analyses suggest that the binding affinity of this compound for Plk1 is significantly higher than that of traditional inhibitors . This suggests potential for development into a therapeutic agent.

Q & A

Q. What experimental controls are essential for avoiding false positives in high-throughput screening (HTS)?

  • Methodological Answer : Include (1) a vehicle control (DMSO ≤0.1%), (2) a pan-inhibitor (e.g., staurosporine for kinase assays), and (3) a fluorescence quench control (for fluorescence-based assays). Normalize data using Z-factor scoring to exclude low-reproducibility wells .

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